molecular formula C5H2N3O6- B1588487 5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid CAS No. 60779-49-9

5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Cat. No.: B1588487
CAS No.: 60779-49-9
M. Wt: 200.09 g/mol
InChI Key: OPGJGRWULGFTOS-UHFFFAOYSA-M
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Description

5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C₅H₃N₃O₆ and a molecular weight of 201.09 g/mol

Scientific Research Applications

Chemistry: In chemistry, 5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: This compound has potential applications in biological research, particularly in the study of nucleotide analogs and their interactions with biological macromolecules. It can be used to investigate the mechanisms of nucleotide metabolism and DNA synthesis.

Medicine: In the medical field, derivatives of this compound may be explored for their therapeutic properties. It could be used in the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry: The compound's unique properties make it suitable for use in the manufacturing of dyes, pigments, and other industrial chemicals. Its versatility and reactivity allow for the creation of a wide range of products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically involves the nitration of a suitable precursor, followed by oxidation and cyclization steps. The reaction conditions include the use of strong nitrating agents, such as nitric acid, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors, continuous flow systems, and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and ensure the safety of the operators.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and nitro derivatives.

  • Reduction: Production of amines and hydroxylamines.

  • Substitution: Generation of substituted pyrimidines and related compounds.

Mechanism of Action

The mechanism by which 5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing cellular processes. The molecular targets and pathways involved can vary, but typically include interactions with nucleotide-binding sites and metabolic enzymes.

Comparison with Similar Compounds

  • 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: Lacks the nitro group, resulting in different reactivity and biological activity.

  • 5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide:

Uniqueness: 5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid stands out due to its nitro group, which imparts unique chemical reactivity and potential biological activity. This feature distinguishes it from similar compounds and expands its utility in various scientific fields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves the condensation of urea with ethyl acetoacetate, followed by nitration and oxidation.", "Starting Materials": [ "Urea", "Ethyl acetoacetate", "Nitric acid", "Sulfuric acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of urea with ethyl acetoacetate in the presence of sodium hydroxide to form 5,5-dimethyl-2,4-dioxo-1,3,2λ5-oxazolidine-3-carboxylic acid", "Step 2: Nitration of 5,5-dimethyl-2,4-dioxo-1,3,2λ5-oxazolidine-3-carboxylic acid with nitric acid and sulfuric acid to form 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid", "Step 3: Oxidation of 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid with hydrogen peroxide to form the final product" ] }

CAS No.

60779-49-9

Molecular Formula

C5H2N3O6-

Molecular Weight

200.09 g/mol

IUPAC Name

5-nitro-2,4-dioxo-1H-pyrimidine-6-carboxylate

InChI

InChI=1S/C5H3N3O6/c9-3-2(8(13)14)1(4(10)11)6-5(12)7-3/h(H,10,11)(H2,6,7,9,12)/p-1

InChI Key

OPGJGRWULGFTOS-UHFFFAOYSA-M

SMILES

C1(=C(NC(=O)NC1=O)C(=O)[O-])[N+](=O)[O-].O.[K+]

Canonical SMILES

C1(=C(NC(=O)NC1=O)C(=O)[O-])[N+](=O)[O-]

60779-49-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Reactant of Route 2
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5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Reactant of Route 3
5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Reactant of Route 4
5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Reactant of Route 5
5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Reactant of Route 6
5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Customer
Q & A

Q1: How does the introduction of a nitro group at the 5-position of the pyrimidine ring in H3L1 influence the magnetic properties of its manganese(II) complex compared to the unsubstituted orotic acid?

A1: While the research [] doesn't directly compare the magnetic properties of the manganese(II) complex with H3L1 to that of unsubstituted orotic acid, it provides valuable insights. The study demonstrates that the H3L1 complex, specifically [Mn2(HL3)2(H2O)4Cl2]2–, exhibits a long Mn ⋯ Mn distance of 5.642(3)A within the dinuclear unit []. This suggests weak magnetic interactions between the manganese centers. Further research is needed to directly compare the magnetic behavior of complexes with and without the nitro substituent to understand its specific influence.

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